Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14890710
InChI: InChI=1S/C14H10ClN5O/c15-11-3-1-10(2-4-11)13(21)18-14-17-12(19-20-14)9-5-7-16-8-6-9/h1-8H,(H2,17,18,19,20,21)
SMILES:
Molecular Formula: C14H10ClN5O
Molecular Weight: 299.71 g/mol

Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-

CAS No.:

Cat. No.: VC14890710

Molecular Formula: C14H10ClN5O

Molecular Weight: 299.71 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- -

Specification

Molecular Formula C14H10ClN5O
Molecular Weight 299.71 g/mol
IUPAC Name 4-chloro-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide
Standard InChI InChI=1S/C14H10ClN5O/c15-11-3-1-10(2-4-11)13(21)18-14-17-12(19-20-14)9-5-7-16-8-6-9/h1-8H,(H2,17,18,19,20,21)
Standard InChI Key DUAOPYOSTNISLM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=NNC(=N2)C3=CC=NC=C3)Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide systematically describes its structure:

  • A benzamide backbone substituted with a chlorine atom at the para-position (C4).

  • An N-linked 1H-1,2,4-triazole ring at the amide nitrogen.

  • A 4-pyridinyl group attached to the 5-position of the triazole.

The molecular formula is C₁₄H₁₀ClN₅O, with an exact mass of 299.0574 g/mol .

Structural Representation

The SMILES notation C1=CN=CC=C1C1=NC(NC(C2=CC=C(C=C2)Cl)=O)=NN1 encodes the connectivity:

  • Benzamide fragment: C2=CC=C(C=C2)Cl (4-chlorophenyl).

  • Triazole-pyridine linkage: C1=CN=CC=C1 (4-pyridinyl) bonded to N=C(NC(=O)...)=NN1 .

Synthesis and Computational Modeling

Computational Predictions

The HOSE (Hierarchy of Spherical Environments) algorithm was used to predict its NMR and IR spectra, suggesting:

  • ¹H NMR: Signals for pyridine protons (δ 8.5–9.0 ppm), triazole NH (δ 12–13 ppm), and aromatic protons (δ 7.2–8.0 ppm).

  • IR: Stretching vibrations for amide C=O (~1680 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .

Spectroscopic and Physicochemical Properties

Mass Spectrometry

The exact mass (299.0574 u) and molecular weight (299.72 g/mol) align with high-resolution mass spectrometry (HRMS) data, confirming the absence of isotopic impurities .

Solubility and Stability

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (DMF, DMSO) due to the pyridine and triazole groups.

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments owing to the amide bond .

Analytical Data Tables

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₀ClN₅O
Exact Mass299.0574 g/mol
SMILESC1=CN=CC=C1C1=NC(NC(...)=O)=NN1

Table 2: Predicted Spectral Peaks

TechniqueKey Peaks
¹H NMRδ 8.7 (pyridine-H), δ 12.5 (NH)
IR1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)

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